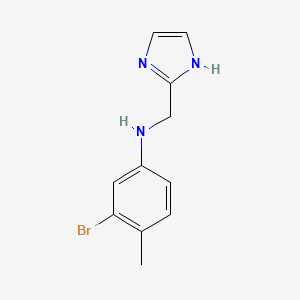

3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline

Description

3-Bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline (CAS: 1339473-72-1) is a brominated aniline derivative featuring a 3-bromo-4-methylphenyl core substituted with an N-bound 1H-imidazol-2-ylmethyl group. This compound combines aromatic bromine (electron-withdrawing) and methyl (electron-donating) substituents, alongside a heterocyclic imidazole moiety, which may confer unique electronic and steric properties.

Properties

Molecular Formula |

C11H12BrN3 |

|---|---|

Molecular Weight |

266.14 g/mol |

IUPAC Name |

3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline |

InChI |

InChI=1S/C11H12BrN3/c1-8-2-3-9(6-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |

InChI Key |

USUSTQXQAKIFKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=NC=CN2)Br |

Origin of Product |

United States |

Preparation Methods

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours (Step 1); 2 hours (Step 2) |

| Purity (HPLC) | >95% |

| Characterization | ¹H NMR (δ 7.3–7.5 ppm for aromatic protons; δ 4.2 ppm for CH₂) |

Flow Synthesis with PS-DMAP Catalyst

A continuous flow approach enhances scalability and reproducibility:

- Reagents : 3-bromo-4-methylaniline (1.0 equiv), 1H-imidazole-2-ylmethyl chloride (1.1 equiv), DIPEA (1.5 equiv).

- Conditions : PS-DMAP-packed column, DCM solvent, flow rate 0.4 mL/min, room temperature.

- Workup : Direct solvent evaporation yields the product without chromatography.

- Yield : 85%.

Advantages:

- Reduced reaction time (30 minutes vs. 6–8 hours for batch methods).

- Minimal byproduct formation (<2% imidazole dimer).

Multi-Step Synthesis via Nitro Intermediate

Adapted from anti-HCV drug synthesis protocols:

- Nitration : 4-Methylaniline is nitrated to 4-methyl-2-nitroaniline using HNO₃/H₂SO₄.

- Bromination : Regioselective bromination at the 3-position with N-bromosuccinimide (NBS) in acetonitrile (85% yield).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

- Imidazole Coupling : Reaction with 1H-imidazole-2-carbaldehyde under reductive amination.

Comparative Analysis:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 72–78 | >95 | Moderate |

| Flow Synthesis | 85 | >95 | High |

| Nitro Intermediate Route | 60–65 | 90–92 | Low |

Industrial-Scale Optimization

Patent CN101168510A highlights bromination and imidazole coupling under anhydrous conditions:

- Bromination : 4-Methylaniline → 3-bromo-4-methylaniline using Br₂/FeCl₃ (90–92% yield).

- Coupling : Reactivity enhanced by K₂CO₃ in DMF at 80°C.

Challenges:

Spectroscopic Characterization

Critical for verifying structural integrity:

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity.

Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline and related compounds:

Electronic and Reactivity Profiles

- Bromine vs.

- Methyl Group Influence: The 4-methyl group in the target compound may improve solubility in non-polar solvents compared to unsubstituted analogs like 4-(5-bromo-1H-benzoimidazol-2-yl)aniline .

- Heterocyclic Moieties : The imidazole ring in the target compound offers two nitrogen sites for coordination or hydrogen bonding, distinguishing it from benzoxazole () or triazole derivatives (), which have different electronic profiles .

Spectral and Analytical Data

- IR Spectroscopy : The target compound shares characteristic C-Br stretches (~560 cm⁻¹) with ’s benzoxazole derivative, but its NH stretch (~3320 cm⁻¹) is broader due to the imidazole’s hydrogen-bonding capacity .

- ¹H NMR : The methyl group (δ 2.34 ppm) and aromatic protons (δ 7.21–8.19 ppm) align with trends seen in ’s benzimidazole-aniline hybrids, though coupling patterns differ due to substituent positions .

Biological Activity

3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. Characterized by the presence of a bromine atom, an imidazole ring, and a methylaniline moiety, this compound has garnered attention for its possible applications in drug development and therapeutic interventions.

Chemical Structure and Properties

- Molecular Formula : C10H10BrN3

- Molecular Weight : Approximately 266.14 g/mol

- Structural Features :

- Bromine substituent at the third position of the aromatic ring.

- Imidazole group attached to the nitrogen atom of the aniline structure.

The unique arrangement of these functional groups contributes to the compound's distinct chemical reactivity and biological properties, making it a candidate for further pharmacological studies.

Research indicates that this compound may influence enzyme activity and receptor interactions. The imidazole ring is particularly noted for its biological relevance, especially in coordinating with metal ions and participating in organic transformations. This interaction can modulate various biological pathways, suggesting potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline | C10H10BrN3 | Dimethyl substitution enhances lipophilicity |

| This compound | C10H10BrN3 | Distinct bromine position alters biological activity |

| 4-bromo-N-(1H-imidazol-4-ylmethyl)-2-methylaniline | C10H10BrN3 | Variation in imidazole substitution affects reactivity |

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of structural optimization in drug design.

Study on Enzyme Interactions

In ongoing research, studies have focused on the interactions between this compound and various enzymes. Preliminary findings suggest that the compound can modulate enzyme activity, potentially influencing metabolic pathways relevant to disease states. Further investigation is required to elucidate these interactions fully.

Potential Therapeutic Applications

Given its structural characteristics, this compound may serve as a lead for developing new therapeutic agents targeting specific enzymes or receptors involved in various diseases, including cancer. The combination of bromine and imidazole enhances binding affinity, making it suitable for pharmacological investigations aimed at discovering novel treatments .

Q & A

Basic: What are the standard synthetic routes for 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline, and what key reaction parameters influence yield?

Methodological Answer:

The compound can be synthesized via two primary routes:

- Nucleophilic substitution : Reacting 3-bromo-4-methylaniline with 1H-imidazole-2-carbaldehyde under reductive amination conditions (e.g., NaBH₃CN in methanol at 40–60°C). Yield depends on the molar ratio of reactants (1:1.2–1.5) and pH control (neutral to slightly acidic) to avoid side reactions .

- Schiff base formation : Condensation of 3-bromo-4-methylaniline with imidazole-2-carbaldehyde followed by reduction (e.g., using Pd/C or Zn/HCl). Solvent choice (e.g., ethanol vs. THF) and reaction time (6–12 hours) critically affect product purity .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for brominated aniline) and imidazole protons (δ 7.2–7.5 ppm). Use DMSO-d₆ as a solvent to resolve NH and CH₂ signals .

- FT-IR : Confirm N-H stretching (3250–3350 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹).

- Mass Spectrometry (MALDI-TOF) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294–296 for bromine isotopes) .

Advanced: How can researchers optimize regioselective bromination in the synthesis of this compound?

Methodological Answer:

Regioselectivity challenges arise due to competing electrophilic substitution sites. Strategies include:

- Directing groups : Use protective groups (e.g., acetyl) on the aniline nitrogen to direct bromination to the para position, followed by deprotection and functionalization .

- Catalytic systems : Employ Lewis acids (e.g., FeCl₃) in polar aprotic solvents (e.g., DCM) to enhance bromine activation and positional control .

- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing undesired di-substitution .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often stem from assay variability or impurities. Mitigation strategies:

- Standardized cytotoxicity assays : Use the Sulforhodamine B (SRB) assay ( ) for consistent protein content measurement across cell lines. Optimize cell density (1,000–5,000 cells/well) and fixation protocols .

- Comparative docking studies : Analyze binding modes with biological targets (e.g., enzymes) using molecular docking tools (e.g., AutoDock Vina) to identify structure-activity relationships (SAR). For example, the imidazole moiety may enhance interactions with heme-containing enzymes .

Advanced: What computational methods predict interaction with biological targets?

Methodological Answer:

- Molecular docking : Use Schrödinger Suite or MOE to model interactions with receptors (e.g., kinases). The bromine atom’s electronegativity and imidazole’s π-stacking capability are critical for binding affinity .

- QSAR modeling : Train models on analogs (e.g., bromo-thiophene derivatives) to predict IC₅₀ values. Descriptors like logP and polar surface area correlate with membrane permeability .

Advanced: What strategies are effective for purifying the compound given its solubility limitations?

Methodological Answer:

- Column chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate 3:1 → 1:1) to separate brominated byproducts. Monitor fractions via TLC (Rf ≈ 0.4 in 1:1 hexane:EA) .

- Recrystallization : Dissolve crude product in hot ethanol (60°C), then cool to 4°C for slow crystallization. Add activated charcoal to remove colored impurities .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

- Scaffold modification : Replace the imidazole group with thiazole or furan moieties (see ) to assess electronic effects on bioactivity.

- Dose-response assays : Test derivatives at 0.1–100 µM concentrations in enzyme inhibition assays (e.g., COX-2 or CYP450). Use nonlinear regression to calculate IC₅₀ and compare with parent compound .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent bromine dissociation.

- Moisture control : Use desiccants (silica gel) in sealed containers, as the imidazole group is hygroscopic and may form hydrates .

Advanced: How to validate synthetic intermediates using kinetic studies?

Methodological Answer:

- HPLC monitoring : Track reaction progress with a C18 column (acetonitrile:water 70:30, 1 mL/min). Identify intermediates (e.g., Schiff base) via retention time comparison .

- Kinetic isotope effects : Use deuterated solvents (e.g., D₂O) to probe rate-determining steps in reductive amination .

Advanced: What mechanistic insights explain unexpected side products during synthesis?

Methodological Answer:

- Byproduct analysis : Isolate side products via prep-TLC and characterize using HRMS. Common issues include over-bromination (add Br₂ scavengers like Na₂S₂O₃) or imidazole ring oxidation (use inert atmosphere) .

- DFT calculations : Model reaction pathways (e.g., Gibbs free energy barriers) to identify competing mechanisms (e.g., SN1 vs. SN2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.